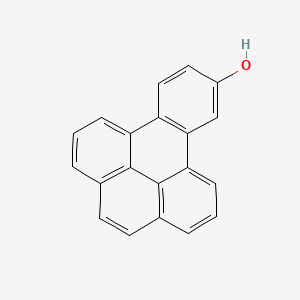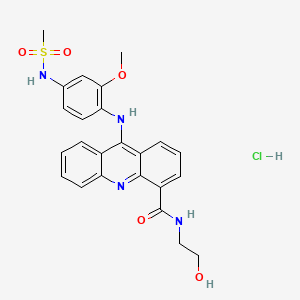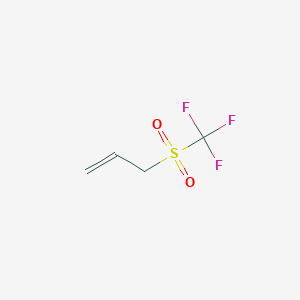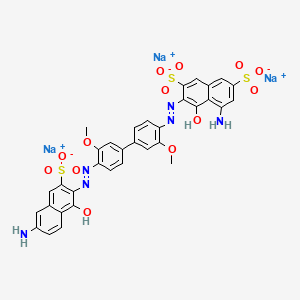
Benzo(e)pyren-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(e)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C20H12O. It is a derivative of benzo(e)pyrene, which is known for its carcinogenic properties. This compound is a less common isomer of benzopyrene and is part of a larger class of compounds that are significant due to their environmental and health impacts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyren-10-ol typically involves the hydroxylation of benzo(e)pyrene. This can be achieved through various methods, including catalytic oxidation and photochemical reactions. One common approach is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron or copper salts .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its limited commercial applications. the general methods for producing PAHs involve the pyrolysis of organic materials, such as coal tar and petroleum products. These processes can be adapted to produce specific derivatives like this compound through controlled reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(e)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to benzo(e)pyrene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, nitrated, and halogenated derivatives of this compound. These products are often studied for their environmental and biological impacts .
Wissenschaftliche Forschungsanwendungen
Benzo(e)pyren-10-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on its interactions with biological molecules helps in understanding the mechanisms of PAH toxicity and carcinogenicity.
Medicine: Studies on this compound contribute to the development of therapeutic strategies to mitigate the effects of PAH exposure.
Industry: It is used in the development of materials and processes for environmental remediation and pollution control
Wirkmechanismus
The mechanism of action of benzo(e)pyren-10-ol involves its interaction with cellular components, leading to oxidative stress and DNA damage. It can form adducts with DNA, interfering with transcription and replication processes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo(a)pyrene
- Benzo(b)fluoranthene
- Chrysene
- Perylene
Uniqueness
Benzo(e)pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological interactions. Compared to other PAHs, it has distinct properties that make it a valuable compound for studying the effects of hydroxylated PAHs on health and the environment .
Eigenschaften
| 77508-19-1 | |
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
benzo[e]pyren-10-ol |
InChI |
InChI=1S/C20H12O/c21-14-9-10-15-16-5-1-3-12-7-8-13-4-2-6-17(18(15)11-14)20(13)19(12)16/h1-11,21H |
InChI-Schlüssel |
LLBOFIJIBWECNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C=C(C=C4)O)C5=CC=CC(=C53)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)


![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/no-structure.png)

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)


![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
